REACTION_CXSMILES
|
[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[C:9](=[O:14])([O:12][CH3:13])[O:10][CH3:11].C[O-].C([Sn+2]CCCC)CCC.C[O-]>>[CH2:1]([OH:8])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][OH:7].[CH3:11][O:10][C:9](=[O:14])[O:12][CH3:13] |f:2.3.4,5.6|
|
Name
|
|
Quantity
|
391 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCO)O
|
Name
|
|
Quantity
|
5976 g
|
Type
|
reactant
|
Smiles
|
C(OC)(OC)=O
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].C(CCC)[Sn+2]CCCC.C[O-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
220 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a reaction
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the dimethyl carbonate was removed by evaporation under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCCCO)O.COC(OC)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |